molecular formula C22H21N5O7 B2877772 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052611-85-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2877772
CAS No.: 1052611-85-4
M. Wt: 467.438
InChI Key: WVHNGSMLXSKIQV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that features a unique combination of benzodioxin, dimethoxyphenyl, and tetrahydropyrrolo[3,4-d][1,2,3]triazol structures

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its structural features make it a potential candidate for drug discovery and development.

Medicine

In medicine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Further research is needed to fully understand its therapeutic potential.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its unique structure may impart desirable characteristics to these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 3,4-dimethoxyphenyl derivatives, and appropriate triazole precursors. Common synthetic routes may involve:

    Formation of the Benzodioxin Ring: This step may involve cyclization reactions under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Construction of the Tetrahydropyrrolo[3,4-d][1,2,3]triazol Ring: This step may involve cycloaddition reactions or condensation reactions under controlled temperature and pressure conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound, often using peptide coupling reagents or other condensation agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups such as halogens, alkyl groups, or hydroxyl groups.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives, dimethoxyphenyl compounds, and triazole-containing molecules. Examples include:

    Benzodioxin Derivatives: Compounds with similar benzodioxin structures, such as 1,4-benzodioxin-2-carboxylic acid.

    Dimethoxyphenyl Compounds: Molecules like 3,4-dimethoxyphenethylamine.

    Triazole-Containing Molecules: Compounds such as 1,2,3-triazole derivatives.

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide lies in its combination of these structural motifs, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O7/c1-31-14-6-4-13(10-16(14)32-2)27-21(29)19-20(22(27)30)26(25-24-19)11-18(28)23-12-3-5-15-17(9-12)34-8-7-33-15/h3-6,9-10,19-20H,7-8,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHNGSMLXSKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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